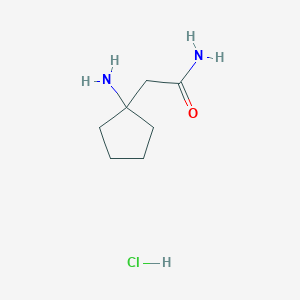
1-(4-((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1,2,3-triazole ring, a pyrrolidine ring, and a dione group. The 1,2,3-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The dione group consists of two carbonyl (C=O) groups.
Synthesis Analysis
While specific synthesis methods for this compound are not available, the 1,2,3-triazole ring can be synthesized through a copper-catalyzed click reaction of azides with alkynes . The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or diamines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the pyrrolidine ring, and the dione group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The 1,2,3-triazole ring is known to participate in various chemical reactions. For example, it can undergo reactions with electrophiles at the nitrogen atoms . The pyrrolidine ring can also participate in various reactions, particularly at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dione group could potentially increase its polarity and solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Oxidation and Synthesis Applications
- Oxidizing Agent for Pyrazolines : 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, a compound with a structure related to triazoles, has been used as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions. This application demonstrates the potential of triazole derivatives in facilitating organic synthesis reactions (Zolfigol et al., 2006).
Inhibitors and Catalytic Efficiency
- Caspase-3 Inhibition : Isatin 1,2,3-triazoles have been identified as potent inhibitors against caspase-3, highlighting the biomedical research implications of triazole derivatives. The study found specific triazole derivatives to show competitive inhibitory mechanisms, suggesting their importance in designing inhibitors for therapeutic targets (Jiang & Hansen, 2011).
Synthetic Applications
Synthesis of β- and γ-Amino Acids : Research demonstrates the efficient synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid from related dione compounds, showing the utility of these chemical structures in synthesizing amino acid derivatives, crucial for peptide research and drug development (Cal et al., 2012).
Metal-Free Synthesis of Triazolopyridines : A metal-free approach for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides showcases the potential of utilizing triazole-related chemistry for constructing complex heterocyclic structures, which are important in medicinal chemistry (Zheng et al., 2014).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibitors : New 1H-pyrrole-2,5-dione derivatives have been explored as corrosion inhibitors for carbon steel, demonstrating the broader application of dione derivatives in industrial chemistry to protect metals from corrosion. This study emphasizes the practical applications of such compounds beyond the pharmaceutical scope (Zarrouk et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds with a triazole moiety have been reported to interact with various biological targets such as theOrexin Receptor and acetylcholinesterase , a protein pivotal in hydrolyzing acetylcholine, an important neurotransmitter .
Mode of Action
It’s known that theN1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding could potentially alter the function of the target, leading to the observed biological effects.
Biochemical Pathways
Similar compounds have been shown to inhibitER stress , apoptosis , and the NF-kB inflammatory pathway . These pathways are involved in various cellular processes, including inflammation and cell survival.
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
Similar compounds have shown promisingneuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Action Environment
The synthesis of similar compounds has been improved by changing the reaction solvent and catalyst system , indicating that the chemical environment can significantly impact the properties of these compounds.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c23-16-7-8-17(24)22(16)13-3-5-15(6-4-13)27(25,26)20-11-1-2-14(20)12-21-18-9-10-19-21/h3-6,9-10,14H,1-2,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDWRZDFRMQCMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)CN4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2468762.png)

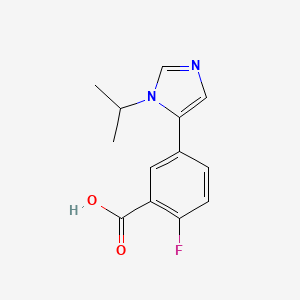
![8-Thia-5-azaspiro[3.5]nonane 8,8-dioxide](/img/structure/B2468768.png)
![8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2468771.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468772.png)
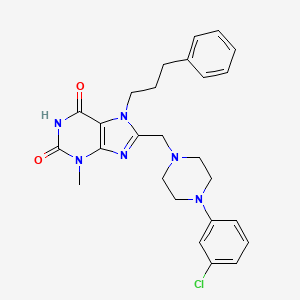
![6-methyl-4-oxo-N-phenethyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2468774.png)
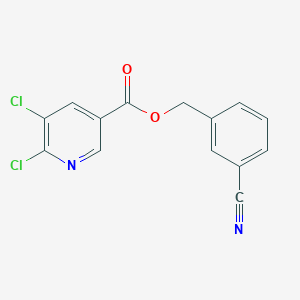
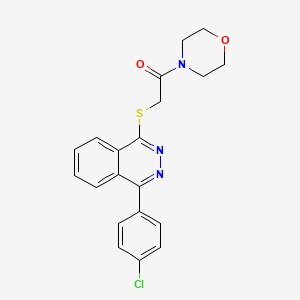

![2-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2468782.png)
![Methyl 4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate](/img/structure/B2468783.png)
